

Technical Support Center: Robust HPLC Analysis of Ceftriaxone Disodium Salt

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Compound of Interest

Compound Name: Ceftriaxone Disodium Salt

Cat. No.: B1242779

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Welcome to the technical support center for the HPLC analysis of **Ceftriaxone Disodium Salt**. This guide is designed for researchers, scientists, and drug development professionals to enhance the robustness and reliability of their analytical methods. Here, we synthesize technical expertise with field-proven insights to address common challenges and provide practical solutions in a direct question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of **Ceftriaxone Disodium Salt**, providing potential causes and systematic solutions.

Peak Shape Anomalies: Tailing and Fronting

Question: My ceftriaxone peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

Answer:

Peak tailing for ceftriaxone, an acidic compound, is a common issue that can compromise peak integration and resolution. The primary causes often revolve around secondary interactions

between the analyte and the stationary phase.

- Causality: At mid-range pH, residual, un-encapped silanol groups on the surface of C18 columns can be ionized and interact with the polar functional groups of ceftriaxone, leading to peak tailing[1].
- Troubleshooting Steps:
 - Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter. Lowering the pH to between 2.5 and 4.5 can suppress the ionization of residual silanols, thereby minimizing secondary interactions. A mobile phase containing a phosphate buffer adjusted to pH 4.3 with orthophosphoric acid has been shown to be effective[2][3].
 - Use of End-capped Columns: Employing a high-quality, end-capped C18 column will reduce the number of available free silanol groups, leading to more symmetrical peaks.
 - Buffer Concentration: Ensure an adequate buffer concentration (typically 20-50 mM) to maintain a consistent pH throughout the analysis and minimize on-column pH shifts that can contribute to peak tailing.

Question: I am observing peak fronting for my ceftriaxone peak. What could be the reason?

Answer:

Peak fronting is generally less common than tailing for ceftriaxone but can occur due to several factors.

- Causality: The most common causes of peak fronting include column overload, poor sample solubility in the mobile phase, or a physical collapse of the column bed[4][5][6].
- Troubleshooting Steps:
 - Reduce Sample Concentration: Injecting a sample with a lower concentration of ceftriaxone can alleviate column overload.
 - Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. Dissolving the sample directly in the

mobile phase is often the best practice[4].

- Column Integrity Check: A sudden onset of peak fronting for all peaks could indicate a column void or collapse. This can happen if the column is operated outside its recommended pH or temperature range[6]. If a column void is suspected, reversing and flushing the column with a strong solvent may help. However, in most cases, the column will need to be replaced.

Retention Time Variability

Question: The retention time of my ceftriaxone peak is shifting between injections. What should I investigate?

Answer:

Consistent retention times are crucial for reliable peak identification and quantification. Fluctuations can be caused by a number of factors related to the HPLC system and the mobile phase.

- Causality: Inconsistent mobile phase composition, temperature fluctuations, and inadequate column equilibration are common culprits for retention time drift.
- Troubleshooting Steps:
 - Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. For buffered mobile phases, always prepare them fresh daily to avoid microbial growth and changes in pH. The stability of the mobile phase can be evaluated by storing it at 4–8 °C for up to a week and comparing it with a freshly prepared one[7].
 - Column Temperature Control: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient temperature can affect retention times.
 - Sufficient Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This may take 20-30 column volumes.
 - Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the robust analysis of **Ceftriaxone Disodium Salt**.

Q1: What is a suitable starting HPLC method for **Ceftriaxone Disodium Salt** analysis?

A good starting point for a robust reversed-phase HPLC method would be:

- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[7][8].
- Mobile Phase: A mixture of a phosphate buffer (pH adjusted to around 4.3 with orthophosphoric acid) and acetonitrile in a ratio of approximately 65:35 (v/v) has been shown to provide good results[2][3].
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: UV detection at approximately 240-245 nm is suitable for ceftriaxone[7][8].
- Column Temperature: 30 °C.

Q2: How can I ensure my method is "stability-indicating"?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To achieve this:

- Forced Degradation Studies: You must perform forced degradation studies by subjecting ceftriaxone to various stress conditions such as acid and base hydrolysis, oxidation, and photolysis[9]. Ceftriaxone has been shown to be susceptible to degradation in acidic and oxidative conditions[2][9].
- Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the ceftriaxone peak is free from co-eluting impurities or degradation products.

Q3: What are the key parameters to consider for method robustness testing as per ICH guidelines?

Robustness testing involves making small, deliberate variations to the method parameters to assess its reliability. For ceftriaxone HPLC analysis, key parameters to investigate include:

- Mobile Phase pH: Vary the pH by ± 0.2 units.
- Mobile Phase Composition: Alter the organic solvent percentage by $\pm 2\%$.
- Column Temperature: Change the temperature by ± 5 °C.
- Flow Rate: Adjust the flow rate by ± 0.1 mL/min.
- Wavelength: Vary the detection wavelength by ± 2 nm. The method is considered robust if these small changes do not significantly affect the analytical results, with the relative standard deviation (RSD) of the results remaining below 2%^{[7][10]}.

Q4: My ceftriaxone standard solution appears to be degrading. How can I improve its stability?

Ceftriaxone is known to be unstable in solution, especially at room temperature. To minimize degradation:

- Fresh Preparation: Prepare standard solutions fresh daily.
- Refrigeration and Light Protection: Store stock solutions in a refrigerator at 2-8 °C and protect them from light.
- Solvent Choice: Dissolving ceftriaxone in water or the mobile phase is a common practice.

Section 3: Experimental Protocols and Data

Protocol for a Robust HPLC Analysis of Ceftriaxone Disodium Salt

This protocol is designed to provide a reliable and robust method for the quantification of **Ceftriaxone Disodium Salt**.

1. Materials and Reagents:

- **Ceftriaxone Disodium Salt** reference standard

- Acetonitrile (HPLC grade)
- Disodium hydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)

2. Chromatographic Conditions:

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	65% Phosphate Buffer (20mM, pH 4.3) : 35% Acetonitrile
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	30 $^{\circ}$ C
Detection	UV at 242 nm
Run Time	10 minutes

3. Preparation of Solutions:

- Buffer Preparation (20mM Disodium Hydrogen Phosphate, pH 4.3): Dissolve 2.84 g of Disodium hydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 4.3 with orthophosphoric acid. Filter through a 0.45 μ m membrane filter.
- Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 65:35 (v/v) ratio. Degas the mobile phase before use.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 100 mg of **Ceftriaxone Disodium Salt** reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.
4. System Suitability Test (SST): Before sample analysis, perform a system suitability test by injecting a working standard solution (e.g., 50 µg/mL) five times. The acceptance criteria should be:
- Tailing factor: ≤ 1.5
 - Theoretical plates: ≥ 2000
 - %RSD of peak areas: ≤ 2.0

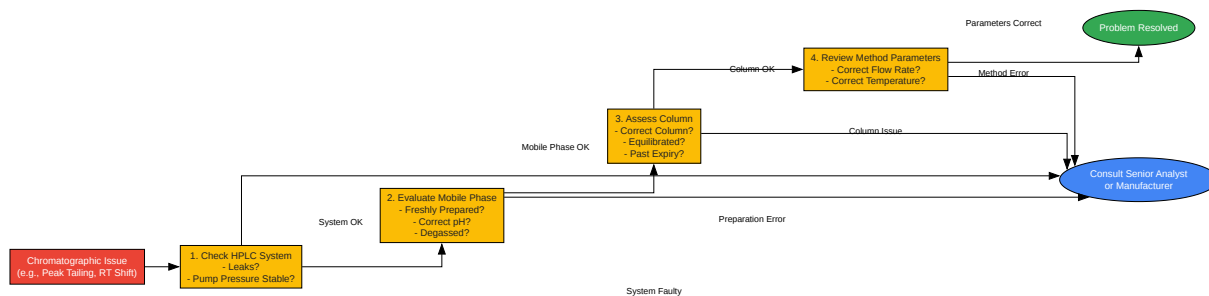
Summary of Reported HPLC Method Parameters

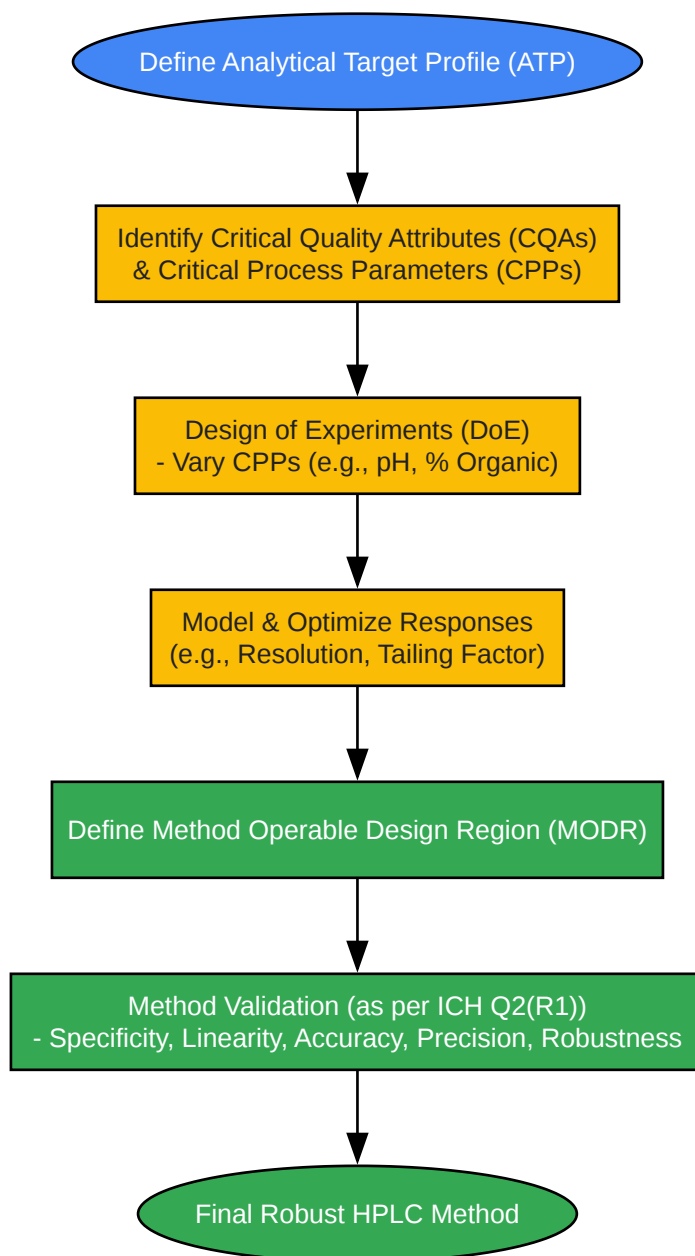
The following table summarizes key parameters from various validated HPLC methods for **Ceftriaxone Disodium Salt**.

Reference	Column	Mobile Phase	Detection Wavelength (nm)	Retention Time (min)
[2][3]	Xterra C18 (4.6 x 150mm, 5 µm)	Disodium hydrogen phosphate buffer and Acetonitrile (65:35), pH 4.3	242	~2.6
[8]	Waters XTerra RP-18 (250x4.6 mm, 5 µm)	Methanol, water, and orthophosphoric acid	245	~3.5
[10]	Phenomenex ODS C18 (250 mm x 4.6 mm, 5.0 µm)	Acetonitrile and water with 0.01% triethylamine, pH 6.5 (70:30)	270	~4.15
[7]	Flowrosil C18 (250 mm x 4.6 mm, 5 µ)	Methanol: water: ortho-phosphoric acid (75:24.5:0.5)	240	~3.79

Section 4: Visualizations

HPLC Troubleshooting Workflow





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Caption: Quality by Design (QbD) approach to robust HPLC method development.

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